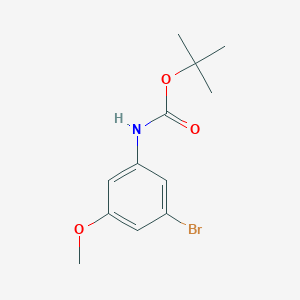

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

CAS No.:

Cat. No.: VC18093253

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrNO3 |

|---|---|

| Molecular Weight | 302.16 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15) |

| Standard InChI Key | BUNHPAXQMUQZIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate has the molecular formula C₁₃H₁₈BrNO₃ and a molecular weight of 316.195 g/mol . The IUPAC name derives from its tert-butyl carbamate group attached to a 3-bromo-5-methoxyphenyl backbone. Key structural elements include:

-

Aromatic ring: Provides stability and sites for electrophilic substitution.

-

Bromine atom: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Methoxy group: Influences electronic properties and solubility.

-

tert-Butyl carbamate: Acts as a protecting group for amines in synthetic pathways.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1177558-66-5 | |

| Molecular Formula | C₁₃H₁₈BrNO₃ | |

| Molecular Weight | 316.195 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via carbamate formation from 3-bromo-5-methoxybenzylamine and tert-butyl chloroformate. A general procedure involves:

-

Amination: Reacting 3-bromo-5-methoxyphenol with ammonia or a benzylamine derivative to introduce the amine group.

-

Carbamate Formation: Treating the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

Reaction Scheme:

Optimization Strategies

-

Solvent Selection: Dichloromethane or tetrahydrofuran is preferred for their inertness and solubility.

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Purification: Column chromatography or recrystallization yields high-purity product (>95%) .

Chemical Reactivity and Applications

Reaction Pathways

The bromine atom at the 3-position enables participation in key transformations:

-

Cross-Coupling Reactions: Palladium-catalyzed couplings with boronic acids (Suzuki-Miyaura) to form biaryl structures.

-

Nucleophilic Substitution: Replacement of bromine with amines, thiols, or alkoxides.

-

Carbamate Deprotection: Acidic or basic hydrolysis yields the free amine for further functionalization.

Pharmaceutical Applications

As a building block, the compound contributes to:

-

Kinase Inhibitors: Used in synthesizing analogs targeting cancer pathways.

-

Antimicrobial Agents: Functionalization of the aromatic ring enhances bioactivity against resistant strains.

-

Prodrugs: The tert-butyl group improves lipophilicity for enhanced membrane permeability.

Table 2: Representative Derivatives and Applications

Future Directions

Research Opportunities

-

Catalytic Applications: Explore use in asymmetric synthesis.

-

Polymer Chemistry: Incorporate into monomers for functional materials.

Challenges

-

Synthetic Scalability: Optimize routes for industrial-scale production.

-

Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume